molecular formula C8H9NO B092634 4-Vinyloxy-phenylamine CAS No. 1005-63-6

4-Vinyloxy-phenylamine

Cat. No.: B092634
CAS No.: 1005-63-6
M. Wt: 135.16 g/mol
InChI Key: QCTFMVJQPRXEII-UHFFFAOYSA-N
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Description

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an aromatic amine derivative with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . This compound is characterized by the presence of a vinyl ether group attached to the phenylamine structure, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Vinyloxy-phenylamine typically involves the reaction of 4-aminophenol with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-aminophenol is reacted with acetylene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Vinyloxy-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Vinyloxy-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinyloxy-phenylamine involves its interaction with molecular targets through its vinyl ether and amine functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, affecting their activity and function. The compound’s ability to form stable complexes with metal ions also plays a role in its applications in environmental monitoring and safety.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Lacks the vinyl ether group, making it less versatile in certain synthetic applications.

    4-Vinyloxybenzoic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.

    4-Vinyloxybenzaldehyde:

Uniqueness

4-Vinyloxy-phenylamine is unique due to its combination of a vinyl ether and an amine group, providing a versatile platform for various chemical transformations and applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis and industrial processes.

Properties

IUPAC Name

4-ethenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFMVJQPRXEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350523
Record name 4-Vinyloxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-63-6
Record name 4-Vinyloxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1005-63-6
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